

# A Technical Guide to the Spectroscopic Characterization of 5-Isopropylfuran-2-carbaldehyde

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## Compound of Interest

Compound Name: 5-Isopropylfuran-2-carbaldehyde

Cat. No.: B3260870

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Disclaimer: Experimental spectroscopic data for **5-isopropylfuran-2-carbaldehyde** is not readily available in published literature. The data presented in this document is a combination of predicted values and expected characteristics derived from structurally similar compounds, such as furan-2-carbaldehyde and its derivatives. This guide is intended to provide a robust framework for the synthesis and characterization of this compound.

## Introduction

**5-Isopropylfuran-2-carbaldehyde** is a furan derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, thorough spectroscopic characterization is essential to confirm its identity, purity, and structure. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS), a plausible synthetic protocol, and standardized methodologies for data acquisition.

## Predicted and Expected Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **5-isopropylfuran-2-carbaldehyde**. These values are calculated based on established spectroscopic principles and data from analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~9.55	s	1H	CHO
~7.20	d	1H	H-3
~6.25	d	1H	H-4
~3.10	sept	1H	$\text{CH}(\text{CH}_3)_2$
~1.25	d	6H	$\text{CH}(\text{CH}_3)_2$

Predicted  $^{13}\text{C}$  NMR Data (125 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
~177.0	CHO
~165.0	C-5
~152.5	C-2
~122.0	C-3
~108.0	C-4
~28.5	$\text{CH}(\text{CH}_3)_2$
~22.0	$\text{CH}(\text{CH}_3)_2$

## Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for the aldehyde and the substituted furan ring.

Expected IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration
~3120	Medium	=C-H stretch (furan ring)
~2970, ~2870	Medium-Strong	C-H stretch (isopropyl)
~2820, ~2720	Medium, distinct	C-H stretch (aldehyde)[1]
~1675	Strong	C=O stretch (conjugated aldehyde)[2]
~1580, ~1470	Medium-Strong	C=C stretch (furan ring)[2]
~1385, ~1370	Medium	C-H bend (isopropyl gem-dimethyl)
~1020	Strong	C-O-C stretch (furan ring)

## Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. The molecular weight of **5-isopropylfuran-2-carbaldehyde** (C<sub>8</sub>H<sub>10</sub>O<sub>2</sub>) is 138.16 g/mol .

### Expected Mass Spectrometry Fragmentation

m/z	Proposed Fragment
138	[M] <sup>+</sup> (Molecular Ion)
123	[M - CH <sub>3</sub> ] <sup>+</sup>
110	[M - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup> or [M - CO] <sup>+</sup>
95	[M - C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> or [M - CHO - CH <sub>3</sub> ] <sup>+</sup>
67	[Furan-CH <sub>2</sub> ] <sup>+</sup>
43	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (Isopropyl cation)
39	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

### Synthesis of 5-Isopropylfuran-2-carbaldehyde via Vilsmeier-Haack Reaction

A plausible and direct route to synthesize **5-isopropylfuran-2-carbaldehyde** is the Vilsmeier-Haack formylation of 2-isopropylfuran.<sup>[3][4][5][6]</sup>

#### Materials:

- 2-Isopropylfuran
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM, anhydrous)
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Ice bath

#### Procedure:

- In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.
- Cool the flask to 0 °C using an ice bath.
- Add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF/DCM solution over 30 minutes. The formation of the Vilsmeier reagent will be observed.
- After the addition is complete, stir the mixture at 0 °C for another 30 minutes.
- Add 2-isopropylfuran (1 equivalent) dropwise to the reaction mixture.

- Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
- Stir the mixture until the gas evolution ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous  $\text{MgSO}_4$ .
- Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **5-isopropylfuran-2-carbaldehyde**.

## Spectroscopic Analysis Protocols

### NMR Spectroscopy:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 500 MHz spectrometer.
- The sample is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ).
- Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

### Infrared (IR) Spectroscopy:

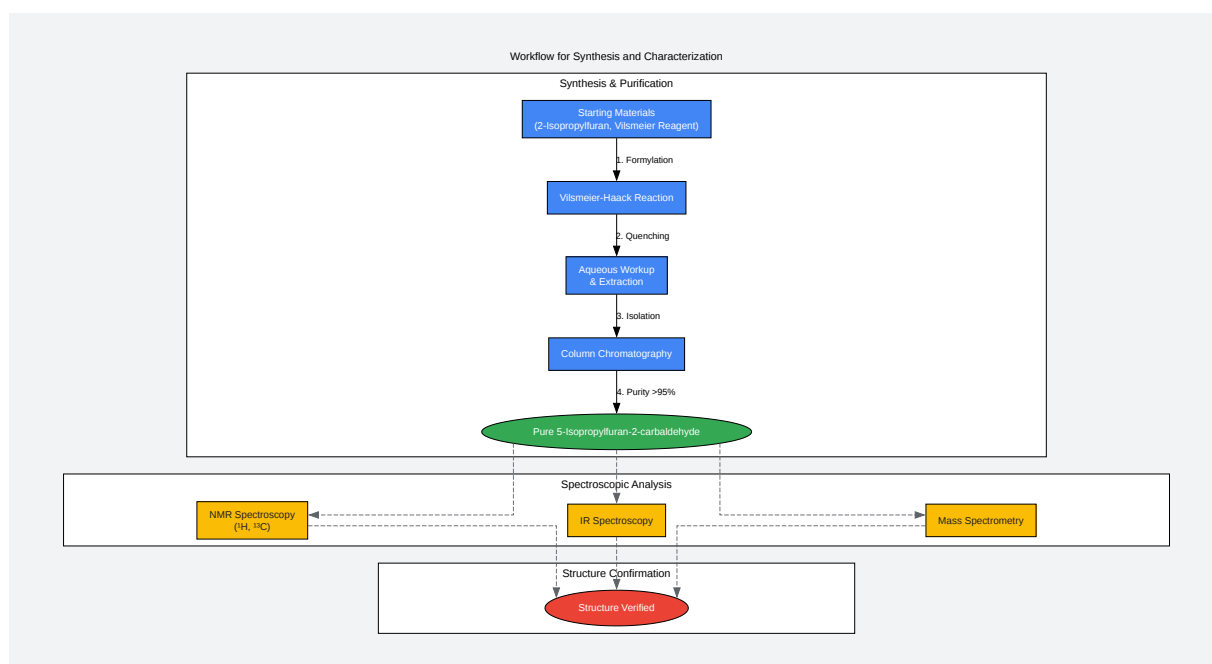
- The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- A small drop of the neat liquid sample is placed directly on the ATR crystal.
- The spectrum is recorded in the range of  $4000\text{--}400\text{ cm}^{-1}$ .

### Mass Spectrometry (MS):

- Mass spectral data is obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
- The sample is injected into the GC, which is equipped with a suitable capillary column (e.g., HP-5MS).
- Electron Ionization (EI) at 70 eV is used as the ionization source.<sup>[2]</sup>
- The mass analyzer scans a mass-to-charge ( $m/z$ ) range of 40-400 amu.

## Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of **5-isopropylfuran-2-carbaldehyde**.



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*Workflow from synthesis to spectroscopic confirmation.*

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